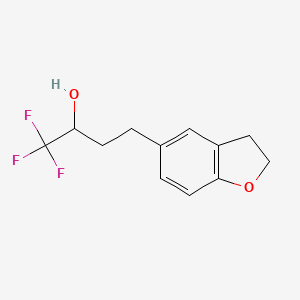

4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol

Description

4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol is a fluorinated organic compound featuring a 2,3-dihydrobenzofuran core substituted at the 5-position with a trifluorobutanol side chain. This structure combines the aromaticity and rigidity of the dihydrobenzofuran moiety with the electron-withdrawing and lipophilicity-enhancing properties of the trifluoromethyl group.

Notably, commercial availability of this compound has been discontinued across multiple quantities (250 mg, 500 mg, 1 g), as indicated by CymitQuimica’s catalog . This discontinuation may reflect challenges in synthesis, stability, or market demand relative to similar compounds.

Properties

Molecular Formula |

C12H13F3O2 |

|---|---|

Molecular Weight |

246.22 g/mol |

IUPAC Name |

4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-ol |

InChI |

InChI=1S/C12H13F3O2/c13-12(14,15)11(16)4-2-8-1-3-10-9(7-8)5-6-17-10/h1,3,7,11,16H,2,4-6H2 |

InChI Key |

GKSINZDAMBRTFW-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCC(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol typically involves the reaction of 2,3-dihydrobenzofuran with a trifluorobutanol derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with the benzofuran derivative . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions include ketones, alkanes, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol exerts its effects involves interactions with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, influencing their activity. The trifluorobutanol moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets . These interactions can modulate signaling pathways and biochemical processes within cells .

Comparison with Similar Compounds

Key Structural Features and Similarity Scores

The compound shares structural homology with derivatives of 2,3-dihydrobenzofuran-5-ol. Below is a comparative analysis based on similarity scores and functional group variations (Table 1):

Table 1: Structural Comparison of Selected Analogs

| Compound Name | Substituent Position/Group | Similarity Score | Key Differences |

|---|---|---|---|

| 4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol | 5-position: -CF₃(CH₂)₂CH(OH)- | Reference | Trifluorobutanol side chain |

| (2,3-Dihydrobenzofuran-6-yl)methanol | 6-position: -CH₂OH | 0.97 | Methanol group; positional isomer |

| A217780 [23681-89-2] | Undisclosed | 0.97 | Likely positional/functional group variation |

| 5-(2-Bromoethyl)-2,3-dihydrobenzofuran | 5-position: -CH₂CH₂Br | 0.86 | Bromoethyl substituent |

| (2,3-Dihydrobenzofuran-2-yl)methanol | 2-position: -CH₂OH | 0.86 | Positional isomer of methanol substituent |

Functional Group Impact on Properties

- Trifluorobutanol vs. Methanol: The trifluorobutanol group in the target compound enhances lipophilicity (logP) compared to simpler methanol-substituted analogs (e.g., (2,3-Dihydrobenzofuran-6-yl)methanol). This could improve membrane permeability in drug candidates but may also increase metabolic resistance due to fluorine’s inertness .

- Bromoethyl Substitution: 5-(2-Bromoethyl)-2,3-dihydrobenzofuran introduces a reactive alkyl halide group, making it suitable for cross-coupling reactions—a contrast to the non-reactive trifluorobutanol side chain .

- Positional Isomerism: Analogs with substituents at the 2- or 6-positions (vs.

Commercial and Practical Considerations

The discontinuation of 4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol contrasts with the availability of analogs like (2,3-Dihydrobenzofuran-6-yl)methanol. This may reflect:

- Synthetic Complexity: Trifluorobutanol synthesis likely requires specialized fluorination techniques, increasing production costs.

- Stability Issues : The β-hydroxy trifluoromethyl group could predispose the compound to decomposition under acidic or basic conditions.

Research Implications and Gaps

- Drug Design: The trifluorobutanol moiety may offer a balance between hydrophobicity and hydrogen-bonding capacity, advantageous for kinase inhibitors or GPCR-targeted therapies.

- Toxicological Profile: Fluorinated compounds often exhibit distinct toxicity pathways; comparative studies with non-fluorinated analogs are warranted.

Biological Activity

The compound 4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol is a derivative of dihydrobenzofuran, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol can be described as follows:

- Molecular Formula : C12H13F3O2

- Molecular Weight : 252.23 g/mol

- IUPAC Name : 4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol

This compound features a trifluoromethyl group that enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Effects

Research indicates that compounds similar to 4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol exhibit significant pharmacological effects:

- Pain Modulation :

- Anti-inflammatory Properties :

- Neuroprotective Effects :

The mechanisms through which 4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol exerts its effects may involve:

- CB2 Receptor Agonism : Activation of CB2 receptors leads to analgesic effects without the psychoactive side effects associated with CB1 receptor activation.

- Inhibition of Pro-inflammatory Cytokines : Compounds targeting the CB2 receptor can downregulate the production of pro-inflammatory cytokines, thus alleviating inflammation and pain .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

These findings suggest that the biological activity of related compounds may provide insights into the therapeutic potential of 4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.